molecular formula C18H12FNO5 B2379124 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 868153-30-4

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2379124
CAS No.: 868153-30-4
M. Wt: 341.294
InChI Key: YDSPIWWZZQSJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound characterized by the presence of a fluorophenyl group and an isoindoline-1,3-dione moiety

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPIWWZZQSJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate possess significant anticancer properties. Studies have shown that derivatives of isoindole can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting growth factors associated with tumor progression . For instance, compounds with similar structures have been tested against glioblastoma cell lines, demonstrating cytotoxic effects that warrant further exploration.

Antimicrobial Properties

Compounds containing the isoindole scaffold have also been noted for their antimicrobial activities. They may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with DNA replication pathways . This potential makes them candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses . This application is particularly relevant for conditions characterized by chronic inflammation, where modulation of inflammatory pathways can lead to therapeutic benefits.

Study on Anticancer Properties

In a notable study published in December 2022, researchers synthesized various derivatives of isoindole compounds and evaluated their anticancer activity against the LN229 glioblastoma cell line. The results indicated that several synthesized compounds showed significant cytotoxicity and induced apoptosis in cancer cells through DNA damage mechanisms . The findings support the potential of This compound as a lead compound for further development in cancer therapy.

Antimicrobial Activity Evaluation

Another study focused on assessing the antimicrobial efficacy of similar compounds against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential for developing new antibiotics based on the isoindole framework .

Summary Table of Applications

Application TypeDescriptionExample Findings
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth factorsSignificant cytotoxicity observed in glioblastoma studies
Antimicrobial PropertiesInhibits bacterial growth; disrupts cell wall synthesisEffective against resistant strains
Anti-inflammatory EffectsModulates inflammatory cytokines; potential therapeutic benefitsInhibition of pro-inflammatory enzymes observed

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways . The exact molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS Number: 432496-33-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 19
  • H : 14
  • F : 1
  • N : 1
  • O : 4

Physical Properties

  • Boiling Point : Approximately 518.0 ± 35.0 °C (predicted)
  • Density : 1.394 ± 0.06 g/cm³

The structural formula indicates the presence of a fluorophenyl group, which is often associated with enhanced biological activity due to its electronic properties.

Research indicates that compounds similar to This compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.

Anticancer Properties

A study investigating the anticancer effects of structurally related compounds found that certain derivatives significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Enzymatic Activity

Another research effort focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell viability.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
Antitumor ActivityInduction of apoptosis
Enzyme InhibitionInhibition of DHFR
Cell ProliferationCell cycle arrest

Q & A

Q. Basic

  • Storage conditions : Sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • Stability testing : Monitor degradation via HPLC every 6 months.
  • Light sensitivity : Use amber vials to protect UV-labile groups (e.g., isoindole-dione) .

How can researchers address low solubility in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters).
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability.
    A fluorophenyl-oxoethyl derivative showed a 10-fold solubility increase in PBS with 0.5% Tween-80 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.